molecular formula C24H27N5O2S B3205514 1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea CAS No. 1040647-79-7

1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B3205514
CAS No.: 1040647-79-7
M. Wt: 449.6 g/mol
InChI Key: HNERHAMMHCCAQJ-UHFFFAOYSA-N
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Description

1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea is an organic compound notable for its complex molecular structure, incorporating elements such as nitrogen, sulfur, and benzyl groups. This compound holds significance in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea generally involves multi-step organic reactions. The starting materials typically include 4-benzylpiperazine and thiazole derivatives. The synthesis pathway might involve steps such as acylation, urea formation, and thiazole ring construction under controlled conditions like temperature, pH, and the use of specific catalysts.

Industrial Production Methods

For large-scale industrial production, methods such as automated continuous-flow synthesis can be employed. This approach not only increases yield but also ensures the consistency of the compound. Reaction conditions, like solvent choice and reagent concentration, are optimized for mass production while maintaining the compound's purity and stability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea can undergo various chemical reactions:

  • Oxidation: : It can be oxidized under controlled conditions to form oxides of nitrogen and sulfur.

  • Reduction: : The compound can be reduced, typically affecting the benzylpiperazine moiety.

  • Substitution: : It can participate in nucleophilic substitution reactions, especially at the benzyl or thiazole rings.

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Substitution reactions often involve alkyl halides or other electrophiles under basic conditions.

Major Products

The products of these reactions vary:

  • Oxidation: : Derivatives with additional oxygen atoms.

  • Reduction: : Compounds with reduced nitrogen or sulfur oxidation states.

  • Substitution: : New molecules with altered substituent groups on the benzyl or thiazole rings.

Scientific Research Applications

1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea is utilized across multiple domains:

  • Chemistry: : As a precursor for synthesizing more complex molecules or as a reagent in various organic reactions.

  • Biology: : It is studied for its potential interaction with biological systems, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic properties, potentially as a lead compound for drug development.

  • Industry: : Used in the synthesis of specialized materials, such as polymers or coatings, due to its reactive groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-3-phenylurea

  • Thiazole-2-yl-ureas

  • Benzylurea derivatives

Highlighting Uniqueness

1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea stands out due to its combination of a benzylpiperazine unit with a thiazole ring, providing unique chemical reactivity and biological activity. This combination is less common in related compounds, making it a valuable target for further research.

This compound, through its intricate structure and diverse applications, exemplifies the intersection of chemistry and biology, driving advancements in various scientific fields.

Properties

IUPAC Name

1-[4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c30-22(29-15-13-28(14-16-29)17-19-7-3-1-4-8-19)12-11-21-18-32-24(26-21)27-23(31)25-20-9-5-2-6-10-20/h1-10,18H,11-17H2,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNERHAMMHCCAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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